[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol
Description
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
[1-(3-bromopropyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H16BrNO/c9-3-1-4-10-5-2-8(6-10)7-11/h8,11H,1-7H2 |
InChI Key |
DUHBXVDCJOMWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)CCCBr |
Origin of Product |
United States |
Preparation Methods
Deprotection of Protected Pyrrolidin-3-ylmethanol Esters
One common approach involves the deprotection of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate or similar carbamate-protected intermediates under acidic or basic conditions.
Alternative Reductive Methods
Reduction of pyrrolidine ring precursors or intermediates with safer reducing agents such as sodium borohydride or boron trifluoride-etherate has been reported to improve safety and yield in similar pyrrolidinol syntheses.
N-Alkylation to Introduce the 3-Bromopropyl Substituent
The key step to obtain [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is the alkylation of the pyrrolidine nitrogen with a 3-bromopropyl electrophile.
Direct Alkylation
- Reagents: 3-bromopropyl bromide or 1,3-dibromopropane.
- Conditions: Typically performed in polar aprotic solvents such as acetonitrile or DMF under inert atmosphere.
- Base: Mild bases like potassium carbonate or sodium hydride can be used to deprotonate the pyrrolidine nitrogen.
- Temperature: Room temperature to moderate heating (20–60°C).
- Outcome: Monoalkylation is favored by controlling stoichiometry and reaction time.
Protection/Deprotection Strategy
To prevent over-alkylation or side reactions, the hydroxymethyl group can be protected (e.g., as a tert-butyl carbamate or silyl ether) before N-alkylation. After successful alkylation, the protecting group is removed under appropriate conditions (acidic or basic).
Representative Synthetic Procedure (Hypothetical Based on Literature)
Analytical Characterization
Typical characterization methods for the compound and intermediates include:
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and stereochemistry.
- Mass Spectrometry (MS): Molecular ion peaks consistent with bromopropyl substitution.
- HPLC/LC-MS: Purity and identity confirmation.
- Melting Point & Optical Rotation: For chiral purity assessment.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate or (S)-pyrrolidin-3-ylmethanol |
| Deprotection conditions | 4N HCl in ethyl acetate, room temp, 2 h; or TFA in DCM, 16 h |
| N-Alkylation reagent | 1,3-dibromopropane or 3-bromopropyl bromide |
| Base for alkylation | Potassium carbonate or sodium hydride |
| Solvent for alkylation | Acetonitrile, DMF |
| Temperature for alkylation | 20–60°C |
| Typical yields | Deprotection >99%; N-alkylation moderate to good (varies) |
| Purification | Chromatography, crystallization |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Cyanide ions (CN-), Amines (NH2-)
Major Products Formed:
Oxidation: Aldehydes, Ketones
Reduction: Primary amines, Secondary amines
Substitution: Hydroxyl derivatives, Cyanide derivatives, Amino derivatives
Scientific Research Applications
Chemistry:
In chemistry, [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility .
Biology:
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated organic compounds .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which could lead to the development of new drugs .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:
*Estimated based on structural similarity to CAS 1355335-99-6.
Key Comparative Findings
Reactivity and Electronic Effects :
- The 3-bromopropyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions) due to its aliphatic bromine, contrasting with the aromatic bromine in 1-(3-bromophenyl)pyrrolidin-3-ol, which is less reactive in such reactions .
- The nitro group in HB420 () withdraws electron density, enhancing electrophilicity at the pyridine ring, making it suitable for coupling reactions in drug discovery .
Solubility and Lipophilicity: The fluorophenyl substituent in [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol increases lipophilicity (logP ~1.5–2.0 estimated), favoring blood-brain barrier penetration compared to the polar bromopropyl chain . The hydroxymethyl (-CH₂OH) group in the target compound improves aqueous solubility relative to the hydroxyl (-OH) group in 1-(3-bromophenyl)pyrrolidin-3-ol, which may form stronger hydrogen bonds .
Synthetic Utility: HB085 (fluoropyridinyl analog) is priced at $220–$2,640 (1–25 g), reflecting demand for fluorinated intermediates in medicinal chemistry . The target compound’s hydrobromide salt () may offer enhanced crystallinity for purification, a feature absent in non-salt analogs like HB420 .
Research and Commercial Considerations
- Safety and Handling: Safety data for [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol is restricted (requires SDS request), while HB420 and HB085 are commercially available with standardized pricing .
- Discontinued Analogs : Some derivatives, such as 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (), are discontinued, underscoring the importance of substituent stability in commercial viability .
Biological Activity
[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's implications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₇H₁₄BrN₁O
- Molecular Weight : 201.10 g/mol
This compound features a bromopropyl side chain attached to a pyrrolidine ring, which is known for its diverse biological activities.
The mechanism of action for compounds similar to this compound often involves interactions with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized based on related compounds:
- Target Interaction : Similar compounds have shown the ability to interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Biochemical Pathways : It is believed that the compound may influence signaling pathways associated with neuroprotection and anti-inflammatory effects.
- Pharmacokinetics : Understanding the bioavailability and metabolic pathways is crucial for evaluating the therapeutic potential of this compound.
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains, demonstrating significant antibacterial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Bacillus subtilis | 16 µg/mL |
These results suggest that similar compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Cytotoxicity Studies
Cytotoxicity assays conducted on HeLa cells revealed that this compound exhibited low toxicity at therapeutic concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 98 |
| 10 | 85 |
| 50 | 60 |
These findings indicate that while the compound has biological activity, it maintains a favorable safety profile at lower concentrations .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential role in neuroprotection.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was found that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
